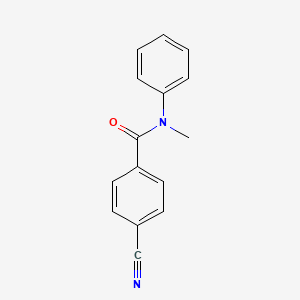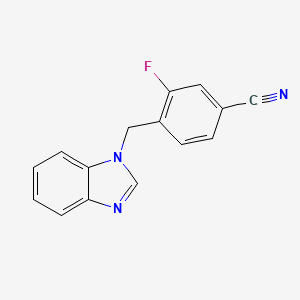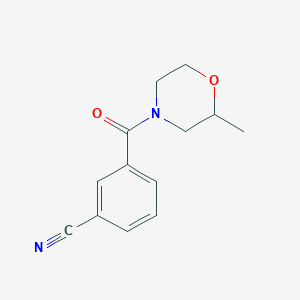
N-(4-bromo-2-fluorophenyl)-3-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2-fluorophenyl)-3-methylbenzenesulfonamide, also known as BAY 43-9006 or Sorafenib, is a small molecule drug that was initially developed as a treatment for kidney and liver cancer. Sorafenib is a multi-kinase inhibitor that targets several signaling pathways involved in cell proliferation and angiogenesis. It has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.
作用機序
Sorafenib exerts its anticancer activity by inhibiting several kinases involved in cell proliferation, angiogenesis, and apoptosis. Sorafenib inhibits the activity of Raf kinases, which are involved in the MAPK/ERK signaling pathway, as well as receptor tyrosine kinases such as VEGFR, PDGFR, and c-Kit, which are involved in angiogenesis and tumor growth. Sorafenib also inhibits the activity of the protein kinase C (PKC) pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Sorafenib has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and tumor growth. Sorafenib has also been shown to modulate the immune system, by inhibiting the activity of regulatory T cells and myeloid-derived suppressor cells. Sorafenib has been shown to have a favorable safety profile, with most adverse effects being manageable.
実験室実験の利点と制限
Sorafenib has several advantages as a research tool, including its specificity for multiple kinases, its ability to inhibit angiogenesis, and its favorable safety profile. However, Sorafenib also has limitations, including its potential off-target effects, its variable potency across different cancer cell lines, and its potential to induce drug resistance.
将来の方向性
There are several future directions for research on Sorafenib, including:
1. Investigating the potential use of Sorafenib in combination with other drugs or therapies, such as immunotherapy or radiotherapy, to enhance its anticancer activity.
2. Identifying biomarkers that could predict response to Sorafenib, to better select patients who would benefit from treatment.
3. Developing new Sorafenib derivatives with improved potency and specificity for target kinases.
4. Investigating the potential use of Sorafenib for the treatment of other types of cancer, such as breast, lung, or thyroid cancer.
5. Investigating the potential use of Sorafenib in combination with other drugs or therapies for non-cancer indications, such as inflammatory diseases or fibrosis.
In conclusion, Sorafenib is a promising anticancer drug that has shown efficacy in the treatment of kidney and liver cancer. Sorafenib exerts its anticancer activity by inhibiting multiple kinases involved in cell proliferation and angiogenesis. Sorafenib has several advantages as a research tool, including its specificity for multiple kinases and its favorable safety profile. However, Sorafenib also has limitations, including its potential off-target effects and its variable potency across different cancer cell lines. Future research directions for Sorafenib include investigating its potential use in combination with other drugs or therapies, identifying biomarkers that could predict response to treatment, and developing new Sorafenib derivatives with improved potency and specificity.
合成法
The synthesis of Sorafenib involves several steps, starting from the reaction of 4-bromo-2-fluoroaniline with 3-methylbenzenesulfonyl chloride to form N-(4-bromo-2-fluorophenyl)-3-methylbenzenesulfonamide. The resulting compound is then subjected to a series of reactions, including oxidation, cyclization, and acylation, to produce Sorafenib. The synthesis of Sorafenib is a complex process that requires expertise in organic chemistry.
科学的研究の応用
Sorafenib has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In addition to its approved indications for kidney and liver cancer, Sorafenib has shown promising results in the treatment of other types of cancer, including thyroid, lung, and breast cancer. Sorafenib has also been investigated for its potential use in combination with other drugs or therapies, such as immunotherapy and radiotherapy.
特性
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrFNO2S/c1-9-3-2-4-11(7-9)19(17,18)16-13-6-5-10(14)8-12(13)15/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHPQZHSIKFOTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]benzonitrile](/img/structure/B7469255.png)

![3-(benzenesulfonyl)-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide](/img/structure/B7469273.png)
![4-Methoxy-3-[2-oxo-2-(pyrrolidin-1-YL)ethoxy]benzaldehyde](/img/structure/B7469277.png)




![3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propanenitrile](/img/structure/B7469318.png)

![6-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pyridine-3-carbonitrile](/img/structure/B7469353.png)

